4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde
Description
4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 4-position with a 5-oxo-1,4-diazepane moiety and at the 2-position with a carbaldehyde group. The thiophene core contributes aromaticity and electronic conjugation, while the 1,4-diazepane ring introduces a seven-membered nitrogen-containing heterocycle with conformational flexibility. The carbaldehyde group provides a reactive site for further functionalization, making this compound a versatile intermediate in medicinal chemistry and materials science.
Synthetic routes for such compounds often involve multi-step reactions, including cyclization and substitution. For example, analogous heterocycles are synthesized via refluxing with polar aprotic solvents like dimethylformamide (DMF) and acetic acid, as demonstrated in the preparation of thiazolidinones . Structural characterization of similar molecules frequently employs X-ray crystallography refined using programs like SHELXL, a widely trusted tool for small-molecule analysis .
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-(5-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c13-6-9-5-8(7-15-9)12-3-1-10(14)11-2-4-12/h5-7H,1-4H2,(H,11,14) |
InChI Key |
ZIIIRISRMBBPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCNC1=O)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with diazepane precursors. One common method includes the reaction of thiophene-2-carbaldehyde with 1,4-diazepan-5-one under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to structurally related derivatives, such as:
4-(Piperidin-1-yl)thiophene-2-carbaldehyde: Ring Size: Piperidine (6-membered) vs. diazepane (7-membered). The larger diazepane ring increases conformational flexibility and may enhance binding to biological targets.
4-(Morpholinyl)thiophene-2-carbaldehyde :
- Oxygen vs. Nitrogen : Morpholine contains an oxygen atom, contributing to stronger hydrogen-bonding interactions compared to the diazepane’s secondary amine.
- Electron Effects : The oxo group in diazepane may withdraw electrons, altering the thiophene ring’s electronic density and reactivity.
5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones : Core Heterocycle: Thiazolidinones feature a five-membered ring with sulfur and nitrogen, whereas the thiophene-diazepane hybrid combines sulfur aromaticity with a flexible nitrogen ring. Synthetic Methods: Both classes employ reflux conditions with DMF/acetic acid, but thiazolidinones require thiosemicarbazide and chloroacetic acid, whereas the target compound likely involves diazepane-forming reagents.
Key Findings :
- The diazepane moiety’s oxo group enhances solubility in polar solvents, critical for pharmaceutical formulations.
- The seven-membered ring’s flexibility may improve binding entropy in enzyme inhibition compared to rigid analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
